1-(4-ethoxyphenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
This compound is a derivative of 1,2,3-triazole, which is a class of heterocyclic organic compounds. The 1,2,3-triazole ring is a five-membered ring structure containing two carbon atoms and three nitrogen atoms. It’s known for its stability and unique reactivity, and it’s often used in medicinal chemistry and drug discovery .
Molecular Structure Analysis
The molecular structure of this compound would likely show the 1,2,3-triazole ring, with various substituents attached to it, including a 4-ethoxyphenyl group, a 4-fluorophenyl group, and a methyl group .Chemical Reactions Analysis
1,2,3-Triazoles are known to participate in various chemical reactions. They can act as ligands in coordination chemistry, and they can undergo N-alkylation and N-arylation reactions. They can also participate in cycloaddition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the nature of the substituents on the triazole ring, the presence of any functional groups, and the overall size and shape of the molecule .Scientific Research Applications
Antimicrobial Applications
Compounds within this chemical class have been synthesized and evaluated for their antimicrobial activities. A study by Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and assessed their antimicrobial properties. These compounds demonstrated good to moderate activities against various microorganisms, highlighting their potential in developing new antimicrobial agents (Bektaş et al., 2007).
Antitumor Activities
The synthesis and biological evaluation of certain triazole derivatives as anticancer agents have been a subject of interest. For example, Hao et al. (2017) synthesized a compound with a structure analogous to the query compound and tested its efficacy against cancer cell lines, demonstrating its potential to inhibit cancer cell proliferation (Hao et al., 2017).
Fluorescent Dyes and Imaging
Triazole derivatives have also been utilized in the synthesis of fluorescent dyes for potential imaging applications. Witalewska et al. (2019) employed ethoxycarbonylpyrene and perylene thioamides to synthesize fluorescent dyes with applications in imaging, highlighting the versatility of triazole derivatives in creating compounds with varied practical applications (Witalewska et al., 2019).
Enzyme Inhibition for Disease Treatment
Research on triazole derivatives extends to the development of enzyme inhibitors for treating diseases. Saleem et al. (2018) synthesized a triazole derivative exhibiting moderate inhibition against enzymes relevant to Alzheimer's and diabetes, demonstrating the compound's therapeutic potential (Saleem et al., 2018).
Future Directions
The future directions for research on this compound would depend on its potential applications. If it shows promising biological activity, it could be further studied for potential medicinal uses. Alternatively, if it has unique chemical reactivity, it could be studied for potential use in synthetic chemistry .
Properties
IUPAC Name |
1-(4-ethoxyphenyl)-N-(4-fluorophenyl)-5-methyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O2/c1-3-25-16-10-8-15(9-11-16)23-12(2)17(21-22-23)18(24)20-14-6-4-13(19)5-7-14/h4-11H,3H2,1-2H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTKUQBVLNHSBKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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